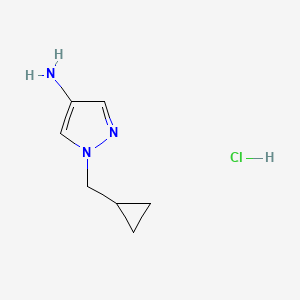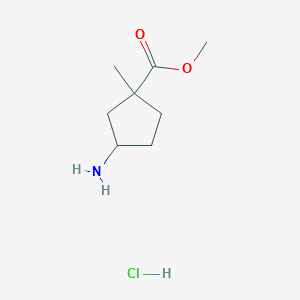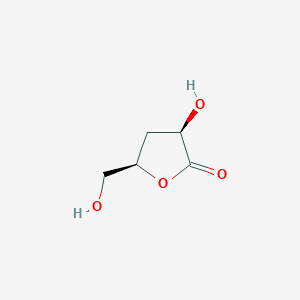
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with significant importance in various scientific fields. It is a derivative of oxolanone, characterized by the presence of hydroxyl groups at the 3rd and 5th positions and a hydroxymethyl group at the 5th position. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of D-glucose or D-mannose, followed by cyclization to form the oxolanone ring. The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water, and the cyclization step may require acidic or basic catalysts to facilitate the ring closure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotechnological approaches. Enzymatic oxidation of sugars using specific oxidases can provide a more environmentally friendly and efficient route to this compound. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation Products: 3-keto-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(carboxymethyl)oxolan-2-one.
Reduction Products: 3,5-dihydroxyoxolan-2-one.
Substitution Products: 3-chloro-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(methyl)oxolan-2-one.
Scientific Research Applications
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its derivatives are being explored for their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the oxolanone ring structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its therapeutic effects. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
- 5-hydroxy-3-{[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-yl]oxy}-2-(4-hydroxyphenyl)-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
Uniqueness
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is unique due to its specific stereochemistry and functional groups. The presence of hydroxyl groups at the 3rd and 5th positions, along with the hydroxymethyl group, provides distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-3-1-4(7)5(8)9-3/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIXGZDDWCQCC-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)[C@@H]1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
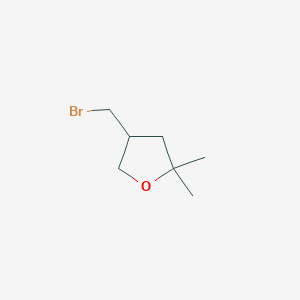
![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-Azaspiro[3.3]heptan-6-ol](/img/structure/B6599843.png)

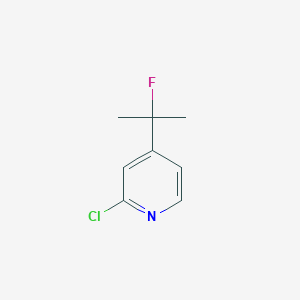
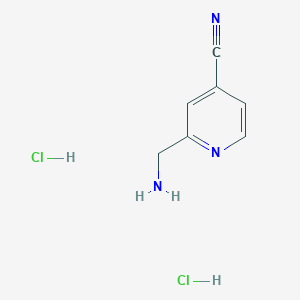
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)
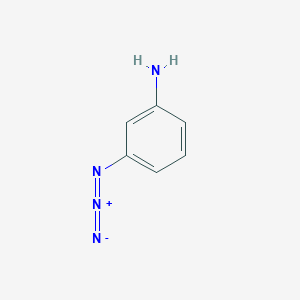
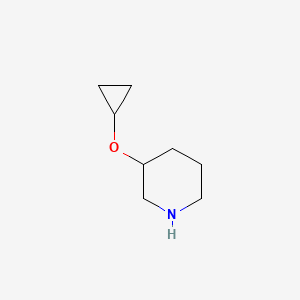
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)
